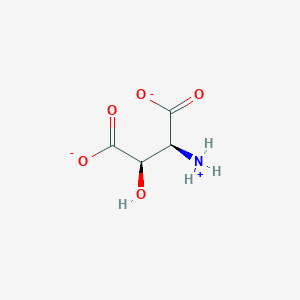

(3R)-3-hydroxy-L-aspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-eritro-3-hidroxiaspartato: es un isómero estereoisómero del 3-hidroxiaspartato, un compuesto que ha despertado un interés significativo en los campos de la bioquímica y la neuroquímica. Este compuesto es conocido por su papel como bloqueador competitivo de los transportadores de aminoácidos excitatorios, particularmente los involucrados en el transporte de glutamato y aspartato en el sistema nervioso de los mamíferos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El L-eritro-3-hidroxiaspartato se puede sintetizar mediante la reacción de apertura de anillo del ácido cis-epoxisuccinico . Este método implica el uso de reactivos y condiciones específicas para garantizar la correcta estereoquímica del producto. La síntesis normalmente requiere un control cuidadoso de los parámetros de reacción, como la temperatura, el pH y la presencia de catalizadores para lograr altos rendimientos y pureza.

Métodos de producción industrial: La producción industrial de L-eritro-3-hidroxiaspartato puede implicar procesos biocatalíticos que utilizan enzimas específicas. Por ejemplo, las enzimas deshidratasas de ciertas cepas bacterianas, como Delftia sp. HT23, se han utilizado para producir L-eritro-3-hidroxiaspartato ópticamente puro . Estos métodos biocatalíticos ofrecen ventajas en términos de selectividad y sostenibilidad ambiental en comparación con la síntesis química tradicional.

Análisis De Reacciones Químicas

Tipos de reacciones: El L-eritro-3-hidroxiaspartato se somete a diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede convertir el grupo hidroxilo en un grupo carbonilo.

Reducción: El grupo carbonilo se puede reducir nuevamente a un grupo hidroxilo.

Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las condiciones para las reacciones de sustitución pueden implicar el uso de ácidos o bases fuertes, dependiendo del producto deseado.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del L-eritro-3-hidroxiaspartato puede producir oxalacetato, mientras que la reducción puede regenerar el compuesto original .

Aplicaciones Científicas De Investigación

El L-eritro-3-hidroxiaspartato tiene varias aplicaciones importantes en la investigación científica:

Mecanismo De Acción

El L-eritro-3-hidroxiaspartato ejerce sus efectos principalmente inhibiendo los transportadores de aminoácidos excitatorios. Estos transportadores son responsables de la absorción de glutamato y aspartato en el sistema nervioso. Al bloquear estos transportadores, el L-eritro-3-hidroxiaspartato puede modular los niveles de neurotransmisores e influir en las vías de señalización neuronal . El mecanismo de inhibición implica la unión a las proteínas transportadoras, impidiendo así que el sustrato normal acceda al sitio activo .

Comparación Con Compuestos Similares

Compuestos similares:

- L-treo-3-hidroxiaspartato

- D-treo-3-hidroxiaspartato

- D-eritro-3-hidroxiaspartato

Comparación: El L-eritro-3-hidroxiaspartato es único entre sus isómeros estereoisómeros debido a su interacción específica con los transportadores de aminoácidos excitatorios. Si bien otros isómeros, como el L-treo-3-hidroxiaspartato y el D-treo-3-hidroxiaspartato, también interactúan con estos transportadores, exhiben diferentes afinidades de unión y efectos inhibitorios . Esta especificidad hace que el L-eritro-3-hidroxiaspartato sea una herramienta valiosa para estudiar la función del transportador y desarrollar agentes terapéuticos .

Propiedades

Fórmula molecular |

C4H6NO5- |

|---|---|

Peso molecular |

148.09 g/mol |

Nombre IUPAC |

(2S,3R)-2-azaniumyl-3-hydroxybutanedioate |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1 |

Clave InChI |

YYLQUHNPNCGKJQ-NHYDCYSISA-M |

SMILES isomérico |

[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])[NH3+] |

SMILES canónico |

C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

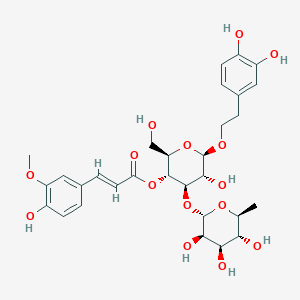

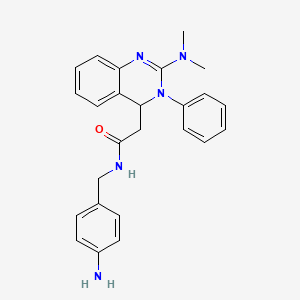

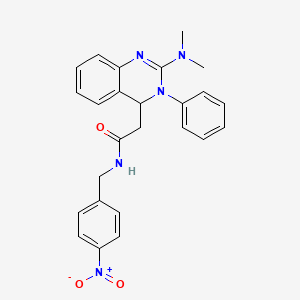

![2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850064.png)

![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)

![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one](/img/structure/B10850080.png)

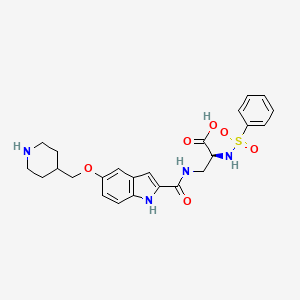

![(S)-3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-2-(pyridine-3-sulfonylamino)-propionic acid](/img/structure/B10850082.png)

![4-(Furan-3-yl)-7-[[3-(3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl)phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B10850092.png)

![2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850093.png)

![(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine](/img/structure/B10850109.png)

![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)

![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)